molecular formula C20H22N4O3S B10979231 trans-4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

trans-4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B10979231
M. Wt: 398.5 g/mol
InChI Key: NASAJJLPTGGXSC-UHFFFAOYSA-N
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Description

4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide is a complex organic compound that features a quinazoline core, a thiazole ring, and a cyclohexane carboxamide group.

Preparation Methods

The synthesis of 4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide involves multiple steps. One common method includes the reaction of isatins with o-amino N-aryl/alkyl benzamides in the presence of I2/TBHP (tert-butyl hydroperoxide) as a mediator . This domino synthesis approach allows for the formation of the quinazoline core through oxidative rearrangement. The reaction conditions typically involve refluxing in ethanol, which facilitates the formation of the desired product with good yields .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The quinazoline core can be oxidized under specific conditions to form quinazolinones.

    Reduction: The compound can be reduced to form dihydroquinazolines.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to act as a DNA intercalator, binding to DNA and disrupting its function. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound also targets specific enzymes involved in cell proliferation, further contributing to its anticancer activity .

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C20H22N4O3S/c1-12-11-28-19(21-12)23-17(25)14-8-6-13(7-9-14)10-24-18(26)15-4-2-3-5-16(15)22-20(24)27/h2-5,11,13-14H,6-10H2,1H3,(H,22,27)(H,21,23,25)

InChI Key

NASAJJLPTGGXSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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